molecular formula C16H12ClNO B14219433 5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 824935-54-8

5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14219433
CAS No.: 824935-54-8
M. Wt: 269.72 g/mol
InChI Key: FURBFZMKYCLPPJ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolone ring substituted with a chlorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyrrolone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

824935-54-8

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C16H12ClNO/c17-13-8-6-12(7-9-13)15-10-11-16(19)18(15)14-4-2-1-3-5-14/h1-11,15H

InChI Key

FURBFZMKYCLPPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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